molecular formula C5H10N2O B13340746 (3R,5S)-3-Amino-5-methylpyrrolidin-2-one

(3R,5S)-3-Amino-5-methylpyrrolidin-2-one

Cat. No.: B13340746
M. Wt: 114.15 g/mol
InChI Key: SWTNSRXCWULTDK-IUYQGCFVSA-N
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Description

(3R,5S)-3-Amino-5-methylpyrrolidin-2-one is a chiral pyrrolidinone building block of high interest in medicinal chemistry and drug discovery. This compound features a defined (3R,5S) stereochemistry, a primary amine, and a lactam functional group on a saturated pyrrolidine scaffold, making it a versatile precursor for the synthesis of novel bioactive molecules . The pyrrolidine ring is a privileged structure in pharmaceuticals, valued for its sp3-hybridization and three-dimensional coverage, which can improve target selectivity and physicochemical properties of drug candidates . Researchers can leverage this reagent to develop potential therapeutics targeting central nervous system (CNS) receptors. Similar chiral pyrrolidine scaffolds are extensively utilized in the design of orexin receptor agonists for investigating sleep and wakefulness disorders , as well as in the development of bitopic ligands for dopamine receptors (D2R/D3R) to study neurological and neuropsychiatric conditions . The rigid scaffold and functional handles allow for further derivatization, supporting applications in asymmetric synthesis and the creation of structure-activity relationship (SAR) libraries. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

(3R,5S)-3-amino-5-methylpyrrolidin-2-one

InChI

InChI=1S/C5H10N2O/c1-3-2-4(6)5(8)7-3/h3-4H,2,6H2,1H3,(H,7,8)/t3-,4+/m0/s1

InChI Key

SWTNSRXCWULTDK-IUYQGCFVSA-N

Isomeric SMILES

C[C@H]1C[C@H](C(=O)N1)N

Canonical SMILES

CC1CC(C(=O)N1)N

Origin of Product

United States

Preparation Methods

Step 1: Alkylation and Isomer Separation

  • Reaction : Treatment of the bicyclic intermediate with iodomethane in the presence of a base (e.g., NaH) at 0–25°C.
  • Outcome : Generates 25a (trans-isomer) and 25b (cis-isomer).
  • Isolation : Chromatographic separation yields the trans-isomer with >95% diastereomeric excess (de).

Step 2: Reduction and Ring Expansion

  • Reduction : The trans-isomer is reduced using LiAlH₄ in tetrahydrofuran (THF) at 0°C to form a prolinol derivative (26a ).
  • Ring Expansion : Treatment with trifluoroacetic anhydride (TFAA) and triethylamine (Et₃N) in dichloromethane (DCM) induces a-shift, expanding the pyrrolidine ring to a piperidine structure (27a ).

Step 3: Deprotection and Final Product Formation

  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) removes the benzyl protecting group, yielding the free amine.
  • Salt Formation : The product is treated with HCl in a solvent like ethyl acetate to form the hydrochloride salt.

Optimization and Reaction Conditions

Parameter Details Source
Temperature Alkylation at 0–25°C; hydrogenation at room temperature
Catalysts Pd/C (10 wt%) for hydrogenation; p-TsOH for condensation
Solvents Toluene (condensation), THF (reduction), DCM (ring expansion)
Yield 73–90% after purification (HPLC or column chromatography)

Analytical Characterization

  • Chiral Purity : Confirmed via chiral supercritical fluid chromatography (SFC) or HPLC, with enantiomeric excess (ee) >99%.
  • Spectroscopic Data :
    • ¹H NMR (CD₃OD): δ 1.29 (s, 6H, CH₃), 3.43 (s, 3H, NCH₃), 4.08–3.71 (m, piperidine protons).
    • HRMS : m/z calculated for C₉H₁₇ClN₂O [M + H]⁺: 217.1002; found: 217.0998.

Comparative Analysis of Methods

Method Advantages Limitations
Pyroglutaminol Route High stereoselectivity; commercially available precursors Requires multiple purification steps
Racemic Resolution Simpler initial steps Lower overall yield due to isomer separation

Industrial-Scale Considerations

  • Cost Efficiency : Use of iodomethane and TFAA increases material costs but ensures reproducibility.
  • Safety : LiAlH₄ requires strict anhydrous conditions; Pd/C handling demands inert atmospheres.

Chemical Reactions Analysis

Types of Reactions: (3R,5S)-3-Amino-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be further reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry: (3R,5S)-3-Amino-5-methylpyrrolidin-2-one is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a useful tool in structural biology .

Medicine: Its derivatives have been explored for their pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients highlights its industrial significance .

Mechanism of Action

The mechanism of action of (3R,5S)-3-Amino-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes and modulating biochemical pathways . Its chiral nature allows for selective binding to target molecules, enhancing its efficacy in various applications.

Comparison with Similar Compounds

3-Amino-3-methylpyrrolidin-2-one

  • Structural Differences: This compound features an amino group and methyl group both at the C3 position, unlike the target compound’s C3-amino and C5-methyl arrangement.
  • The proximity of amino and methyl groups at C3 may hinder hydrogen bonding compared to the target compound’s spatially separated functional groups .

(3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one

  • Structural Differences: The C5 position is substituted with a bulky biphenylmethyl group instead of a methyl group, and the amino group at C3 is replaced with a methyl group.
  • Implications: Molecular Weight: 265.35 (vs. ~142 for the target compound), significantly increasing lipophilicity. Applications: The biphenyl group enhances π-π stacking interactions, making it suitable for materials science or as a ligand in catalysis. In contrast, the target compound’s amino group may favor polar interactions in biological systems .

(3R,5R)- and (3S,5R)-5-(3-Methoxy-phenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one

  • Structural Differences : These isomers (compounds 8 and 15 in ) feature trifluoromethylphenyl and methoxyphenyl substituents, with stereochemical variations at C3 and C4.
  • Implications: Lipophilicity: The trifluoromethyl group increases metabolic stability but reduces aqueous solubility compared to the target compound. Biological Activity: Designed as cannabinoid receptor ligands, their large aromatic substituents contrast with the target compound’s smaller, polar structure, suggesting divergent therapeutic applications .

(3R)-3-[(R)-Hydroxy-phenyl-methyl]-1-methyl-pyrrolidin-2-one

  • Structural Differences: A hydroxy-phenyl-methyl group at C3 and a methyl group at N1 replace the target compound’s C3-amino and C5-methyl groups.
  • Reactivity: The hydroxyl group enables glycosylation or esterification, whereas the amino group in the target compound supports salt formation or nucleophilic reactions .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Stereochemistry Potential Applications
(3R,5S)-3-Amino-5-methylpyrrolidin-2-one ~142 C3-NH2, C5-CH3 3R,5S Drug intermediates, enzymes
3-Amino-3-methylpyrrolidin-2-one ~128 C3-NH2, C3-CH3 N/A Flexible scaffolds
5-Biphenylmethyl-3-methylpyrrolidin-2-one 265.35 C5-biphenylmethyl, C3-CH3 3R,5S Catalysis, materials science
Cannabinoid analogs () ~500 Aromatic, trifluoromethyl Mixed Neurological therapeutics
(3R)-3-[(R)-Hydroxy-phenyl-methyl]-1-methyl-pyrrolidin-2-one 205.26 C3-hydroxy-phenyl-methyl, N1-CH3 3R Chiral synthesis, asymmetric catalysis

Key Research Findings

Steric and Electronic Effects: The target compound’s amino group at C3 enhances polarity, favoring aqueous solubility, while the C5-methyl group minimizes steric bulk compared to biphenyl derivatives .

Stereochemical Sensitivity : The (3R,5S) configuration distinguishes it from diastereomers like (3R,5R) or (3S,5R), which exhibit altered binding affinities in receptor studies .

Q & A

Q. What experimental designs assess the stability of this compound under accelerated degradation conditions?

  • Answer: Perform forced degradation studies:
  • Oxidation: 3% H₂O₂, 40°C, 72h.
  • Hydrolysis: 0.1M HCl/NaOH, 60°C, 48h.
  • Photolysis: ICH Q1B guidelines (1.2 million lux·hr).
    Monitor degradation via UPLC-PDA and identify products using Q-TOF-MS. Kinetic modeling (Arrhenius equation) predicts shelf life under standard storage .

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